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Compound of Interest

Compound Name: FR900098

Cat. No.: B1222712 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the use of FR900098, a potent

inhibitor of the methylerythritol phosphate (MEP) pathway, in the study of Francisella novicida,

a commonly used surrogate for the highly virulent Francisella tularensis. The protocols and

data presented herein are designed to facilitate research into the antimicrobial properties of

FR900098 and its derivatives against this intracellular pathogen.

Introduction
Francisella novicida is a gram-negative bacterium capable of replicating within host

macrophages, a key aspect of its pathogenesis. The bacterium relies on the MEP pathway for

the biosynthesis of isoprenoids, which are essential for various cellular functions, including cell

wall synthesis and electron transport. This pathway is absent in humans, making it an attractive

target for antimicrobial drug development. FR900098 is an acetyl derivative of fosmidomycin

and a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical

enzyme in the MEP pathway.[1][2][3][4][5] Understanding the efficacy and mechanism of action

of FR900098 against F. novicida is crucial for the development of novel therapeutics against

tularemia.
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Mechanism of Action
FR900098 exerts its antimicrobial activity by specifically targeting and inhibiting the DXR

enzyme in F. novicida.[1][2][3][4] This inhibition blocks the production of isoprenoids, leading to

bacterial cell death. However, the efficacy of FR900098 is influenced by its transport into the

bacterial cell, which is primarily mediated by the glycerol-3-phosphate transporter (GlpT).[1][2]

Studies have shown that mutations in the glpT gene can confer resistance to FR900098.[6][7]

To overcome this limitation, lipophilic prodrugs of FR900098 have been developed to facilitate

GlpT-independent entry into the bacterium.[1][2]

Data Presentation
Table 1: In Vitro Efficacy of FR900098 and Related
Compounds against Francisella

Compound Target
Organism/E
nzyme

Assay Type Value Reference

FR900098 DXR
F. tularensis

LVS
IC50 230 nM [1][3][4]

Fosmidomyci

n
DXR

F. tularensis

LVS
IC50 247 nM [1][3]

FR900098 Whole-cell F. novicida MIC 254 µM [3]

FR900098 Whole-cell F. novicida EC50 23 µM [3]

Fosmidomyci

n
Whole-cell F. novicida MIC 136 µM [3]

Fosmidomyci

n
Whole-cell F. novicida EC50 3.5 µM [3]

Compound 1

(FR900098

prodrug)

Whole-cell F. novicida MIC 202 µM [1]

Compound 1

(FR900098

prodrug)

Whole-cell F. novicida EC50 45 µM [1]
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Table 2: Inhibition of Intracellular F. novicida Replication
Cell Line Compound Concentration

Percent
Inhibition

Reference

A549 Human

Alveolar

Epithelial Cells

FR900098 250 µM 86 ± 6% [8]

A549 Human

Alveolar

Epithelial Cells

FR900098 500 µM 85 ± 10% [8]

A549 Human

Alveolar

Epithelial Cells

Fosmidomycin 250 µM 98.0 ± 0.7% [8]

A549 Human

Alveolar

Epithelial Cells

Compound 1 250 µM 97.0 ± 0.8% [8]

A549 Human

Alveolar

Epithelial Cells

Compound 1 400 µM 99.0 ± 0.7% [8]

RAW264.7

Mouse

Macrophages

FR900098 Not specified Similar to A549 [8]

RAW264.7

Mouse

Macrophages

Fosmidomycin Not specified Similar to A549 [8]

RAW264.7

Mouse

Macrophages

Compound 1 Not specified Similar to A549 [8]
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Caption: Mechanism of FR900098 inhibition of the MEP pathway in F. novicida.
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Caption: Experimental workflow for evaluating FR900098 efficacy against F. novicida.
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Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) and Effective Concentration 50
(EC50)
This protocol is adapted from standard broth microdilution methods to determine the

antimicrobial susceptibility of F. novicida to FR900098.

Materials:

F. novicida U112 strain

Tryptic soy broth supplemented with 0.1% cysteine (TSBc)

FR900098 stock solution (e.g., 10 mg/mL in sterile water)

Sterile 96-well microtiter plates

Spectrophotometer

Procedure:

Bacterial Culture Preparation:

Inoculate F. novicida from a frozen stock onto a TSBc agar plate and incubate at 37°C for

24-48 hours.

Inoculate a single colony into 5 mL of TSBc and grow overnight at 37°C with shaking.

Dilute the overnight culture in fresh TSBc to an OD600 of approximately 0.1 (corresponds

to ~1 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in

the assay plate.

Drug Dilution:

Prepare serial twofold dilutions of FR900098 in TSBc in a 96-well plate. The final volume

in each well should be 100 µL. Concentrations should span a range appropriate to

determine the MIC and EC50 (e.g., from 512 µM down to 0.25 µM).
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Inoculation and Incubation:

Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to

200 µL.

Include a positive control (bacteria without drug) and a negative control (broth only).

Incubate the plate at 37°C for 24-48 hours.

Data Analysis:

MIC: Determine the MIC as the lowest concentration of FR900098 that results in no visible

bacterial growth.

EC50: Measure the OD600 of each well using a plate reader. Calculate the percent growth

inhibition relative to the positive control. Plot the percent inhibition against the drug

concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Macrophage Infection Assay for Intracellular
Replication
This protocol assesses the ability of FR900098 to inhibit the intracellular growth of F. novicida

within macrophages.

Materials:

RAW264.7 or J774A.1 murine macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS)

F. novicida culture

FR900098

Sterile 24-well tissue culture plates

Gentamicin
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Sterile water for cell lysis

TSBc agar plates

Procedure:

Macrophage Seeding:

Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well and incubate

overnight at 37°C with 5% CO2 to allow for adherence.

Bacterial Infection:

Prepare an F. novicida suspension in DMEM.

Remove the medium from the macrophages and infect the cells with F. novicida at a

multiplicity of infection (MOI) of 50-100.

Centrifuge the plate at 200 x g for 10 minutes to synchronize the infection.

Incubate for 2 hours at 37°C with 5% CO2.

Extracellular Bacteria Killing:

Aspirate the medium and wash the cells three times with sterile PBS.

Add fresh DMEM containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria and

incubate for 1 hour.

FR900098 Treatment:

Aspirate the gentamicin-containing medium and add fresh DMEM with or without various

concentrations of FR900098. This is time point zero (T0).

Enumeration of Intracellular Bacteria:

T0: Immediately after adding the FR900098, lyse the cells in one set of wells with 1 mL of

sterile water. Serially dilute the lysate and plate on TSBc agar to determine the initial
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number of intracellular bacteria.

T24/T48: Incubate the remaining plates for 24 or 48 hours. At each time point, lyse the

cells, serially dilute the lysate, and plate on TSBc agar to enumerate the colony-forming

units (CFU).

Data Analysis:

Calculate the fold increase in intracellular bacteria by dividing the CFU at T24 or T48 by

the CFU at T0.

Compare the fold increase in FR900098-treated wells to untreated wells to determine the

percent inhibition of intracellular replication.

Conclusion
FR900098 is a valuable tool for studying the essentiality of the MEP pathway in Francisella

novicida. The provided data and protocols offer a framework for investigating its antimicrobial

efficacy, both in vitro and within host cells. Further research into GlpT-independent prodrugs of

FR900098 holds promise for the development of novel therapies against tularemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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